
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione, also known as DBMPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. DBMPS is a purine derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
Mécanisme D'action
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione acts as an antagonist of P2X receptors, which are ionotropic receptors that are activated by ATP. By blocking P2X receptors, this compound inhibits the release of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and analgesic properties. This compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, leading to its anti-cancer effects. This compound has also been shown to have analgesic properties by inhibiting the release of pain mediators.
Avantages Et Limitations Des Expériences En Laboratoire
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione has several advantages for lab experiments, including its high potency and selectivity for P2X receptors. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to cells at high concentrations.
Orientations Futures
There are several future directions for 1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione research, including the development of more potent and selective P2X receptor antagonists, the investigation of the role of P2X receptors in various diseases, and the development of new therapeutic agents based on this compound. Additionally, further studies are needed to understand the potential toxicity of this compound and its effects on different cell types.
Méthodes De Synthèse
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione can be synthesized using different methods, including the reaction of 8-bromomethyl-3-methyl-1,7-diphenylxanthine with potassium thioacetate in the presence of potassium carbonate. The resulting product is then treated with sodium hydride to obtain this compound. Another method involves the reaction of 8-bromomethyl-3-methyl-1,7-diphenylxanthine with sodium thiomethoxide in the presence of sodium hydride, followed by treatment with acetic anhydride to obtain this compound.
Applications De Recherche Scientifique
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. In biology, this compound has been used as a tool to study the role of purinergic receptors in cellular signaling pathways. In chemistry, this compound has been used as a ligand in coordination chemistry.
Propriétés
Numéro CAS |
327168-29-6 |
|---|---|
Formule moléculaire |
C23H24N4O2S |
Poids moléculaire |
420.53 |
Nom IUPAC |
1,7-dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C23H24N4O2S/c1-16(2)30-22-24-20-19(26(22)14-17-10-6-4-7-11-17)21(28)27(23(29)25(20)3)15-18-12-8-5-9-13-18/h4-13,16H,14-15H2,1-3H3 |
Clé InChI |
MXVOGKPBWNHTSO-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)CC4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



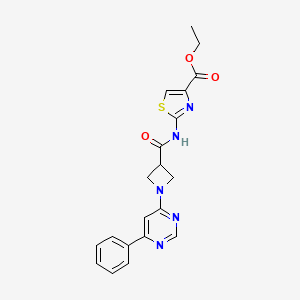


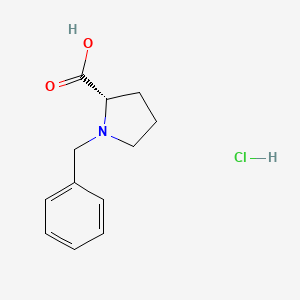

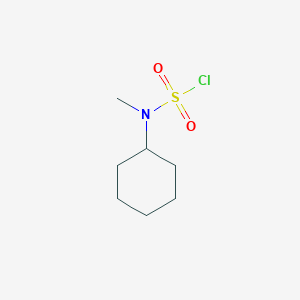
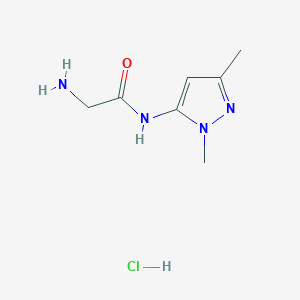
![5-[(4-Methylbenzyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2535909.png)
![N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535910.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2535913.png)
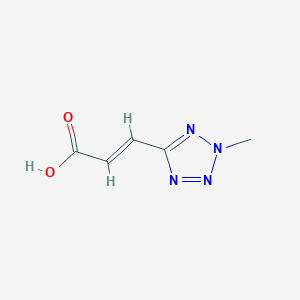
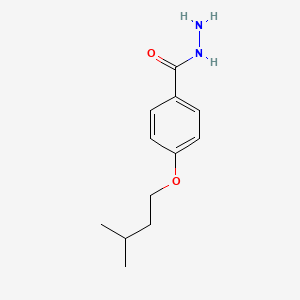
![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea](/img/structure/B2535917.png)
![N-(4-methylbenzyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2535918.png)